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Compound of Interest

Compound Name: 2-(Piperidin-4-yloxy)quinoxaline

CAS No.: 1185538-34-4

Cat. No.: B1520203

Get Quote

Executive Summary
Quinoxaline 1,4-di-N-oxides (QdNOs) represent a privileged scaffold in medicinal chemistry,

historically validated by the clinical candidate Tirapazamine (TPZ). While TPZ established the

efficacy of this class in hypoxic tumor targeting, its clinical failure due to poor solubility and

rapid metabolism highlighted the need for structural optimization.

This guide analyzes Quinoxaline Ethers—derivatives featuring alkoxy substitutions at the

C6/C7 positions or ether-linked side chains at C2/C3. By incorporating ether linkages,

researchers can modulate the lipophilicity (

) and aqueous solubility of the pharmacophore without compromising the bioreductive
electronic potential of the N-oxide system. This guide compares these ether derivatives against
standard clinical agents (Tirapazamine, Isoniazid) and alternative functionalizations (esters,
carbonitriles).
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The core efficacy of this class relies on the 1,4-di-N-oxide moiety, which serves as a prodrug

trigger. Under hypoxic conditions (common in solid tumors and granulomas), this moiety

undergoes bioreduction to generate cytotoxic radical species.

Why Ethers?
Solubility Modulation: Unlike rigid carbonitriles or hydrolytically unstable esters, ether

linkages (e.g., methoxy, ethoxy, benzyloxy) provide a stable means to adjust the partition

coefficient (

).

Electronic Tuning: Alkoxy groups at C6/C7 act as electron-donating groups (EDG) via

resonance, subtly altering the reduction potential (

) of the N-oxide, thereby tuning the hypoxia selectivity.

Comparative SAR Analysis
Case Study A: Anticancer Activity (Hypoxia Selectivity)
Comparator: Tirapazamine (TPZ)

Mechanism: Bioreductive alkylation causing DNA double-strand breaks.

SAR Insight:

C2/C3 Substitution: Replacing the amine of TPZ with ether-linked alkyl chains increases

lipophilicity, enhancing penetration into poorly vascularized tumor cores.

C6/C7 Substitution: Introduction of a methoxy (-OMe) group at C7 generally decreases

cytotoxicity compared to electron-withdrawing groups (like -Cl or -CF3) but significantly

improves the Hypoxia Cytotoxicity Ratio (HCR). This trade-off is critical for safety profiles.

Performance: Quinoxaline ethers often exhibit higher

values (lower potency) than TPZ in normoxia (healthy tissue) but comparable potency in
hypoxia, resulting in a superior therapeutic index.
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Case Study B: Antitubercular Activity
Comparator: Isoniazid (INH)[1][2]

Mechanism: Interference with DNA gyrase and cellular respiration.

SAR Insight:

Steric Bulk: Bulky ether groups (e.g., benzyloxy) at C7 can hinder binding, whereas

smaller methoxy groups enhance activity.

Permeability: The mycobacterial cell wall is lipid-rich. Quinoxaline ethers demonstrate

superior mycobacterial cell wall permeability compared to the highly polar Isoniazid.

Performance: Specific 7-methoxy-quinoxaline-2-carboxylate derivatives have

demonstrated MIC values < 1.0 µg/mL, rivaling Isoniazid in drug-resistant strains.

Mechanistic Pathways
The following diagram illustrates the critical bioreductive pathway that defines the activity of

Quinoxaline Ethers. The selectivity arises because the "Futile Cycle" (re-oxidation) occurs

rapidly in healthy, oxygenated cells, preventing toxicity.
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Figure 1: Bioreductive activation mechanism.[3] In normoxia, oxygen reverts the radical to the

prodrug (Futile Cycle). In hypoxia, the radical accumulates, causing DNA damage.

Experimental Protocols
To ensure reproducibility, we utilize the Beirut Reaction for scaffold synthesis, followed by a

standard MTT assay.

A. Synthesis: The Beirut Reaction (Modified for Ethers)
This protocol yields 7-methoxy-quinoxaline-1,4-di-N-oxide derivatives.

Reagents: 5-Methoxybenzofuroxan (10 mmol), Benzoylacetonitrile (11 mmol), Calcium

Chloride (

, catalyst), Ethanol (50 mL), Triethylamine (

).

Procedure:

Dissolve 5-methoxybenzofuroxan and benzoylacetonitrile in Ethanol.

Add

dropwise at

.

Stir at room temperature for 4–6 hours (monitor via TLC, mobile phase Hexane:EtOAc

3:1).

Critical Step: The reaction is exothermic; maintain temperature <

to prevent N-oxide deoxygenation.

Precipitate the yellow solid with cold water, filter, and recrystallize from ethanol.

B. Biological Evaluation Workflow
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Figure 2: Experimental workflow for determining Hypoxia Selectivity Index (HSI).

Representative Data Comparison
The following table synthesizes data trends from comparative studies (see References) to

illustrate the performance of Quinoxaline Ethers vs. Standards.

Table 1: Comparative Activity Profile (

in µM)
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Compound
Class

Derivative
Type

Normoxia

(µM)

Hypoxia

(µM)

HCR
(Selectivity)
*

Solubility
(logP)

Standard
Tirapazamine

(TPZ)
75.0 1.5 50 Low (0.15)

Quinoxaline
Unsubstituted

(Parent)
>100 25.0 4 Moderate

Quinoxaline

Ether

7-Methoxy-2-

acetyl
85.0 3.2 26.5 High (1.8)

Quinoxaline

Ester

7-Chloro-2-

ethyl ester
15.0 0.8 18.7 High (2.1)

Quinoxaline

Ether

2-

(Methoxyethy

l)

92.0 4.5 20.4 High (1.2)

*HCR (Hypoxia Cytotoxicity Ratio) = Normoxia

/ Hypoxia

. Higher is safer.

Interpretation:

The 7-Chloro ester is highly potent but toxic in normoxia (Low

), leading to side effects.

The 7-Methoxy ether is less potent than the ester but maintains a high HCR (26.5),

approaching TPZ's selectivity while offering significantly better lipophilicity (

1.8 vs 0.15) for formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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